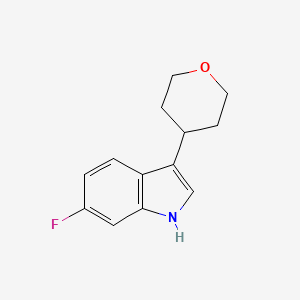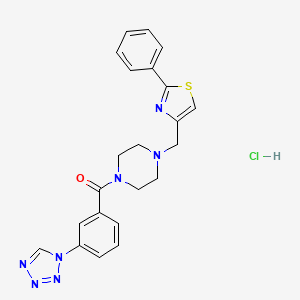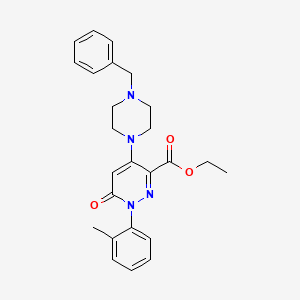![molecular formula C22H16BrN5O3S B2368362 3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-63-8](/img/structure/B2368362.png)
3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazole, a class of heterocyclic compounds. Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds, including the one , have a molecular structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This makes them a central structural component in a number of drug classes .Scientific Research Applications
H1-Antihistaminic Agents
Triazoloquinazoline derivatives have been explored for their potential as new classes of H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, with some exhibiting higher potency and lower sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2009). Another study synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, also showcasing in vivo H1-antihistaminic activity with minimal sedation (Alagarsamy et al., 2008).
Antimicrobial Activities
Research has also focused on the synthesis and antimicrobial activities of triazoloquinazoline derivatives. Some of these compounds have displayed good to moderate activities against various microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş et al., 2007).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as conformationally restricted CA-4 analogues, were investigated for their tubulin polymerization and growth inhibitory activities. These compounds, particularly the N-methylated amid counterpart, demonstrated potent anticancer activity in a large panel of cancer cell lines, highlighting their potential as vascular disrupting agents (Driowya et al., 2016).
Adenosine Receptor Antagonists
Triazoloquinazoline derivatives have been investigated for their role as potent adenosine receptor antagonists, offering a pathway for the development of novel therapeutics targeting various conditions modulated by adenosine receptors (Francis et al., 1988).
Future Directions
Triazole compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities . This suggests that “3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and its derivatives could be further optimized and developed into new antitubercular and anti-HIV agents .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3S/c1-31-19-9-5-3-7-17(19)24-20-16-6-2-4-8-18(16)28-21(25-20)22(26-27-28)32(29,30)15-12-10-14(23)11-13-15/h2-13H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZGXQHHDPLPFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2368280.png)
![N-(2-amino-2-oxoethyl)-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2368281.png)
![2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368285.png)
![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)


![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)
![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)


![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
